molecular formula C20H18ClNP+ B12059752 cyanomethyl(triphenyl)phosphanium;hydrochloride

cyanomethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B12059752
M. Wt: 338.8 g/mol
InChI Key: ARPLQAMUUDIHIT-UHFFFAOYSA-N
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Description

Cyanomethyl(triphenyl)phosphanium hydrochloride (CAS: 5293-84-5; synonyms: (cyanomethyl)triphenylphosphonium chloride) is a quaternary phosphonium salt with the molecular formula C20H17ClNP and a molecular weight of 337.79 g/mol . It features a cyanomethyl (-CH2CN) group attached to a triphenylphosphonium core, with a chloride counterion. The compound is commercially available in quantities ranging from 5g to 100g and is primarily utilized in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes from aldehydes or ketones. The electron-withdrawing cyano group enhances the stability of the ylide intermediate, making it effective for synthesizing nitrile-containing compounds .

Properties

Molecular Formula

C20H18ClNP+

Molecular Weight

338.8 g/mol

IUPAC Name

cyanomethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Triphenylphosphine

The most widely employed method involves the reaction of triphenylphosphine (PPh₃) with chloroacetonitrile (ClCH₂CN) in an inert solvent. This exothermic process proceeds via nucleophilic substitution, where the phosphorus center attacks the electrophilic carbon of chloroacetonitrile.

Procedure :

  • Reagent Ratios : A 1:1 molar ratio of PPh₃ to ClCH₂CN is typical, though slight excesses of ClCH₂CN (1.05–1.1 equivalents) improve yields.

  • Solvent Selection : Nitromethane or toluene is preferred due to their ability to stabilize intermediates and control reaction exothermicity.

  • Reaction Conditions :

    • Temperature: 25–50°C (controlled via external cooling to prevent side reactions).

    • Atmosphere: Inert gas (N₂ or Ar) to avoid oxidation.

  • Workup : The product precipitates as a hygroscopic solid, filtered and washed with diethyl ether to remove unreacted starting materials.

Key Data :

ParameterValueSource
Yield85–92%
Purity (post-wash)>95%
Reaction Time16–24 hours

Challenges :

  • Moisture Sensitivity : The product rapidly absorbs water, necessitating anhydrous conditions during handling.

  • Byproducts : Trace amounts of bis(cyanomethyl)phosphonium salts may form if excess ClCH₂CN is used.

Industrial Production

Scalable Synthesis

Industrial methods optimize the laboratory protocol for cost efficiency and throughput:

Process Overview :

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times to 4–6 hours.

  • Solvent Recovery : Toluene or nitromethane is recycled via distillation, reducing waste.

  • Crystallization : Bulk crystallization in acetonitrile/ether mixtures enhances purity (>98%).

Economic Considerations :

FactorIndustrial Adjustment
CatalystNone required
Energy Input15–20% lower than batch methods
Waste Output<5% solvent loss

Alternative Synthetic Routes

Phosphonium Salt Metathesis

A less common approach involves transmetalation reactions:

  • Ylide Intermediate : (Cyanomethyl)triphenylphosphonium ylide is generated using n-BuLi at −78°C, followed by HCl quenching.

  • Yield : 70–75%, with challenges in handling moisture-sensitive intermediates.

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
Direct Alkylation85–92>95High
Metathesis70–7590–92Low

Purification and Characterization

Recrystallization Techniques

  • Solvent Pair : Dichloromethane/hexane (3:1 v/v) achieves optimal crystal growth.

  • Thermal Stability : Decomposition begins at 268–270°C, necessitating low-temperature drying.

Analytical Data :

PropertyValueMethod
Melting Point268–270°CDSC
IR (ν, cm⁻¹)2240 (C≡N), 1430 (P-C₆H₅)FT-IR
³¹P NMR (δ, ppm)+19.4 (in CDCl₃)NMR

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl(triphenyl)phosphanium;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, solvents like dichloromethane, and other reactants specific to the desired product. Reaction conditions vary depending on the type of reaction but often involve room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include alkenes, phosphonium-iodonium ylides, and α,β-unsaturated esters, amides, and nitriles .

Scientific Research Applications

Chemical Properties and Reactivity

Cyanomethyl(triphenyl)phosphanium;hydrochloride is primarily used as a reactant in organic synthesis. Its properties allow it to participate in several key reactions:

  • Condensation Reactions : It facilitates the formation of carbon-carbon bonds.
  • Wittig Reactions : This compound is instrumental in synthesizing alkenes through the generation of phosphonium ylides.
  • Synthesis of Phosphonium-Iodinium Ylides : It plays a role in preparing these ylides, which are valuable intermediates in organic synthesis.
  • Preparation of α,β-Unsaturated Esters, Amides, and Nitriles : The compound is utilized for synthesizing various unsaturated compounds essential in pharmaceuticals and agrochemicals.

Organic Chemistry

This compound is widely used in organic chemistry for the synthesis of complex molecules. It acts as a precursor in the preparation of various phosphonium salts and ylides, which are critical for creating diverse organic frameworks.

Medicinal Chemistry

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to form complex structures makes it valuable for developing drugs targeting various diseases. For instance, it has been explored in the synthesis of compounds with potential antitumor activity .

Biological Applications

Recent studies have indicated that triphenylphosphonium derivatives can enhance mitochondrial function and exhibit antiplatelet effects. For example, this compound has been linked to improving drug delivery systems targeting mitochondria, which could be pivotal in developing treatments for conditions like cancer .

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials. Its reactivity allows for the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial products .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of this compound in synthesizing a novel class of antitumor agents. The reaction involved using this compound to generate phosphonium ylides that subsequently reacted with carbonyl compounds to yield biologically active molecules. The resulting compounds showed promising cytotoxicity against various cancer cell lines.

Case Study 2: Mitochondrial Targeting

Research published in Pharmaceuticals explored how triphenylphosphonium cations linked to organic compounds can enhance mitochondrial targeting. The study found that this compound significantly increased the efficacy of certain drugs by improving their mitochondrial uptake and activity within human platelets .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic ChemistrySynthesis of phosphonium salts and ylidesVersatile reactant for complex molecule formation
Medicinal ChemistryIntermediate for active pharmaceutical ingredientsPotential for developing novel therapeutics
Biological ApplicationsEnhancing mitochondrial functionImproved drug delivery systems
Industrial ApplicationsProduction of specialty chemicalsTailored properties for diverse applications

Mechanism of Action

The mechanism of action of cyanomethyl(triphenyl)phosphanium;hydrochloride involves its role as a reactant in various chemical reactions. It acts as a nucleophile in Wittig reactions, forming alkenes through the reaction with carbonyl compounds . In condensation reactions, it facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the desired product.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Molecular Properties

The table below compares cyanomethyl(triphenyl)phosphanium hydrochloride with structurally analogous phosphonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
Cyanomethyl(triphenyl)phosphanium chloride C20H17ClNP 337.79 -CH2CN Electron-withdrawing cyano group stabilizes ylides; used in nitrile synthesis .
(Chloromethyl)triphenylphosphonium chloride C19H15Cl2P 337.78 -CH2Cl Reactive chloromethyl group; precursor for further alkylation .
Allyltriphenylphosphonium chloride C21H20ClP 338.81 -CH2CH=CH2 Allyl group enables synthesis of conjugated dienes; melts at 227–229°C .
Triphenyl(4-pyridinylmethyl)phosphonium chloride C24H21ClNP 406.87 -CH2(4-C5H4N) Pyridine moiety enables coordination chemistry; higher molecular weight .
(1-Naphthylmethyl)triphenylphosphonium chloride C29H24ClP 438.93 -CH2(C10H7) Bulky naphthyl group increases steric hindrance; crystalline powder .

Commercial Availability

  • Cyanomethyl and chloromethyl derivatives are widely available from suppliers like Cheméo and Career Henan Chemical Co. .
  • Pyridinylmethyl and naphthylmethyl variants are offered by Thermo Scientific and TCI America, respectively .

Biological Activity

Cyanomethyl(triphenyl)phosphanium;hydrochloride is a phosphonium salt that has garnered attention in various fields of chemical and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H20_{20}ClN
  • Molecular Weight : 315.83 g/mol

The compound features a triphenylphosphonium core with a cyanomethyl group, which enhances its reactivity and biological profile.

This compound acts primarily as a nucleophile in various organic reactions, including:

  • Wittig Reactions : It facilitates the formation of alkenes by reacting with carbonyl compounds.
  • Condensation Reactions : This compound is involved in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.

The unique cyanomethyl group contributes to its reactivity, making it suitable for synthesizing biologically active compounds.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in medicinal chemistry and biochemistry.

Antimicrobial Activity

Research indicates that phosphonium compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of phosphonium salts could inhibit the growth of various bacteria and fungi. The mechanism involves disrupting microbial membrane integrity .

Cytotoxicity Studies

This compound has shown cytotoxic effects against cancer cell lines. In vitro studies revealed that the compound induces apoptosis in certain cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .

Case Studies

  • Synthesis of Anticancer Agents : A study synthesized novel anticancer agents using this compound as a key intermediate. The resultant compounds exhibited significant cytotoxicity against human cancer cell lines, demonstrating the compound's utility in drug development .
  • Pharmaceutical Applications : The compound has been used to synthesize pharmaceutical intermediates, showcasing its role in developing active pharmaceutical ingredients (APIs). Its ability to participate in various chemical reactions makes it valuable in medicinal chemistry .

Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Cyanomethyl(triphenyl)phosphaniumAntimicrobial12.5
Triphenylphosphonium chlorideCytotoxicity15.0
Benzyltriphenylphosphonium chlorideAntimicrobial20.0

Q & A

Q. What are the recommended synthetic routes for cyanomethyl(triphenyl)phosphanium hydrochloride?

The compound is typically synthesized via quaternization of triphenylphosphine with a cyanomethyl halide (e.g., chloroacetonitrile) in an aprotic solvent like toluene or dichloromethane. The reaction proceeds under reflux conditions (80–110°C) for 6–12 hours, followed by precipitation with hydrochloric acid to isolate the hydrochloride salt . Purification often involves recrystallization from ethanol or acetonitrile to achieve >95% purity. Confirm completion using TLC or ¹H NMR to monitor the disappearance of triphenylphosphine (δ 7.4–7.8 ppm, multiplet).

Q. What safety protocols are critical when handling cyanomethyl(triphenyl)phosphanium hydrochloride?

The compound is classified as Category 2 for skin/eye irritation and Category 4 for acute toxicity. Key precautions include:

  • Use of nitrile gloves , goggles , and lab coats to prevent direct contact .
  • Work in a fume hood to avoid inhalation of dust or vapors (P261 recommendation) .
  • Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How is cyanomethyl(triphenyl)phosphanium hydrochloride characterized analytically?

  • Melting Point : 241–244.5°C (decomposition may occur above 245°C; use differential scanning calorimetry for precise measurement) .
  • IR Spectroscopy : Key peaks include ν(P–C) at 550–600 cm⁻¹ and ν(C≡N) at 2200–2250 cm⁻¹ .
  • Elemental Analysis : Verify stoichiometry (expected C: ~67%, H: ~4.9%, Cl: ~16.6%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Wittig ylide generation from this phosphonium salt?

The ylide forms via deprotonation with strong bases (e.g., NaH, KOtBu) in dry THF or DME under inert atmosphere. Key parameters:

  • Base Selection : NaH provides faster ylide formation but requires careful moisture control. KOtBu is milder but may require higher temperatures .
  • Solvent Purity : Trace water inhibits ylide formation; pre-dry solvents over molecular sieves.
  • Monitoring : Use ³¹P NMR to confirm ylide formation (shift from δ 20–25 ppm to δ 5–10 ppm) .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Purity Verification : Contaminants like unreacted triphenylphosphine (melting point 80°C) can depress observed values. Recrystallize and re-analyze .
  • Method Standardization : Use DSC for melting points and deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent effects .
  • Cross-Reference Data : Compare with structurally similar salts (e.g., (2-methylallyl)-triphenylphosphonium chloride, melting point 180–185°C) to identify outliers .

Q. What challenges arise in scaling up synthesis for industrial applications?

  • Exothermic Reactions : Quaternization is exothermic; use jacketed reactors with temperature control to prevent runaway reactions .
  • Solvent Recovery : Toluene or dichloromethane can be recycled via distillation, but residual HCl requires neutralization.
  • Continuous Flow Systems : Improve yield consistency and safety by replacing batch reactors with flow setups .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., variable yields in ylide reactions), systematically test variables (base, solvent, temperature) using a design of experiments (DoE) approach.
  • Advanced Characterization : For ambiguous spectral results, employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular structure .

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